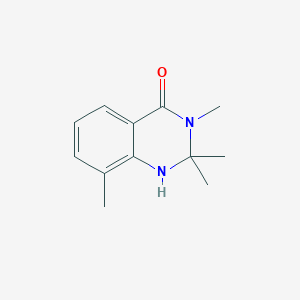

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively. In

Applications De Recherche Scientifique

Eco-Friendly Synthesis

- 2,3-Dihydroquinazolin-4(1H)-ones can be synthesized in eco-friendly ways. One method involves direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or one-pot three-component cyclocondensation in an ionic liquid–water solvent system without additional catalysts (Chen et al., 2007). Another method uses silica-bonded N-propylsulfamic acid as a recyclable catalyst for the synthesis of these compounds (Niknam et al., 2011).

Synthesis Techniques

- Various synthesis techniques have been explored for these compounds. One approach uses gem-dibromomethylarenes as aldehyde equivalents, offering shorter reaction times and excellent product yield (Narasimhamurthy et al., 2014). An ionic liquid promoted synthesis method has also been developed, using isatoic anhydride, a primary amine or ammonium acetate, and aromatic aldehydes (Dabiri et al., 2007).

Eco-Friendly Alternatives

- Eco-friendly alternatives in the synthesis of 2,3-Dihydroquinazolin-4(1H)-ones include using 2-methyl tetrahydrofuran as a solvent alternative to tetrahydrofuran and methanol in the presence of potassium carbonate as a catalyst (Almarhoon et al., 2019).

Catalytic Methods

- Various catalytic methods have been utilized, such as silica-bonded S-sulfonic acid for a one-pot, three-component reaction (Niknam et al., 2011), and Gallium(III) triflate for a one-pot selective synthesis (Chen et al., 2008). Another method employs silica supported ferric chloride as a catalyst under solvent-free conditions (Majid et al., 2011).

Advanced Synthesis Techniques

- Advanced synthesis techniques include using ultrasound irradiation and avoiding organic solvents for an environmentally friendly approach (Chen et al., 2015), and electrocatalytic synthesis using methanol as the C1 source (Liu et al., 2021).

Novel Synthesis Methods

- Novel methods for synthesizing these compounds have been explored, such as using zirconium (IV) chloride as a mild and efficient catalyst (Abdollahi-Alibeik & Shabani, 2011), and employing l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel as a novel and recoverable catalyst (Ghorbani‐Choghamarani & Zamani, 2012).

Additional Applications

- Additional applications include the use of a molecular sieve supported lanthanum catalyst for efficient synthesis (Magyar & Hell, 2016) and a study of photophysical and electrochemical properties of novel derivatives, including their anticancer activity (Kamble et al., 2017).

Reusable Catalysts

- The use of reusable catalysts like aluminum methanesulfonate for mono- and disubstituted derivatives (Song et al., 2012) and titanium silicon oxide nanopowder in aqueous media (Mekala et al., 2017) highlights the ongoing innovation in this field.

Propriétés

IUPAC Name |

2,2,3,8-tetramethyl-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8-6-5-7-9-10(8)13-12(2,3)14(4)11(9)15/h5-7,13H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGGKAOPTBHYWBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)N(C(N2)(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,3,8-tetramethyl-2,3-dihydroquinazolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide](/img/structure/B2882987.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone]](/img/structure/B2882989.png)

![7-(4-fluorophenyl)-3-(2-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2882992.png)

![3-(2-methoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2882998.png)

![5-(methylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2883001.png)

![3-[4-(2-Chloropropanoyl)piperazin-1-yl]-1-(oxan-4-yl)piperidin-2-one](/img/structure/B2883004.png)

![(Z)-methyl 4-((3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2883010.png)